molecular formula C12H13NO2 B070972 2-Ethoxy-3-methoxyquinoline CAS No. 172604-99-8

2-Ethoxy-3-methoxyquinoline

Cat. No.: B070972
CAS No.: 172604-99-8
M. Wt: 203.24 g/mol
InChI Key: FZRXLPZFDURLME-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxyquinoline is a quinoline derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at positions 2 and 3, respectively. The quinoline core (C₉H₇N) is a bicyclic aromatic heterocycle with a nitrogen atom at position 1. The electron-donating alkoxy groups at positions 2 and 3 influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

172604-99-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-3-methoxyquinoline

InChI

InChI=1S/C12H13NO2/c1-3-15-12-11(14-2)8-9-6-4-5-7-10(9)13-12/h4-8H,3H2,1-2H3

InChI Key

FZRXLPZFDURLME-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2C=C1OC

Canonical SMILES

CCOC1=NC2=CC=CC=C2C=C1OC

Synonyms

Quinoline, 2-ethoxy-3-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chloro-3-methoxyquinoline (C₁₀H₈ClNO, MW 193.63): The chlorine atom at position 2 is electron-withdrawing, contrasting with the electron-donating ethoxy group in 2-Ethoxy-3-methoxyquinoline. This difference significantly alters reactivity; chloro-substituted quinolines are more reactive in nucleophilic substitution, while ethoxy groups enhance stability under basic conditions .
  • 6-Methoxy-2(1H)-quinolinone (C₁₀H₉NO₂, MW 175.18): The methoxy group at position 6 and the ketone at position 2 reduce aromaticity compared to 2-Ethoxy-3-methoxyquinoline, making it more polar and less lipophilic .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2-Ethoxy-3-methoxyquinoline 2-OCH₂CH₃, 3-OCH₃ C₁₂H₁₃NO₂ 203.24 High solubility in polar solvents
2-Chloro-3-methoxyquinoline 2-Cl, 3-OCH₃ C₁₀H₈ClNO 193.63 Reactive in nucleophilic substitution
7-(2-Ethoxyethoxy)quinoline 7-OCH₂CH₂OCH₃ C₁₃H₁₅NO₂ 217.27 Limited toxicity data; research use
3-Methoxymethylquinoline 3-CH₂OCH₃ C₁₁H₁₁NO 177.21 Intermediate for further functionalization

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